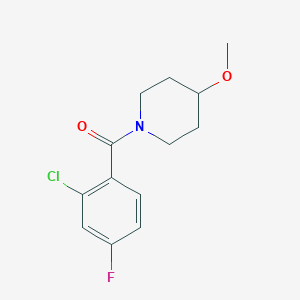

(2-Chloro-4-fluorophenyl)(4-methoxypiperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-chloro-4-fluorophenyl)-(4-methoxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClFNO2/c1-18-10-4-6-16(7-5-10)13(17)11-3-2-9(15)8-12(11)14/h2-3,8,10H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXUCIIWVJUPFNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C(=O)C2=C(C=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-fluorophenyl)(4-methoxypiperidin-1-yl)methanone typically involves the reaction of 2-chloro-4-fluorophenyl derivatives with 4-methoxypiperidine under specific conditions. One common method involves the use of acid-labile protecting groups such as 1-(2-fluorophenyl)-4-methoxypiperidin-4-yl (Fpmp) and 9-phenylxanthen-9-yl (Px) to protect the hydroxy functions of ribonucleoside building blocks .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-fluorophenyl)(4-methoxypiperidin-1-yl)methanone undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The methanone moiety can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the methanone group to form alcohols or carboxylic acids.

Scientific Research Applications

(2-Chloro-4-fluorophenyl)(4-methoxypiperidin-1-yl)methanone has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Chloro-4-fluorophenyl)(4-methoxypiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may act on certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Modifications and Electronic Effects

The table below summarizes key structural analogs and their distinguishing features:

Key Comparative Insights

Substituent Positioning and Electronic Effects

- Halogen Positioning : The target compound’s 2-chloro-4-fluoro substitution contrasts with analogs like Compound 36 (3-Cl, 4-F) and ’s 4-Cl, 2-F phenyl group . Meta-substituted halogens may alter steric hindrance, while para-fluoro groups enhance lipophilicity and membrane permeability.

- Piperidine vs. The target’s 4-methoxypiperidine group balances electron-donating effects (OCH3) with moderate lipophilicity.

Physicochemical Properties

- Solubility : The methoxy group in the target compound likely improves aqueous solubility compared to methyl ( ) or nitro-substituted ( ) analogs. ’s pyrimidine-substituted derivative (Rf = 0.18) demonstrates higher polarity, correlating with lower mobility on TLC .

- Stability : Nitro groups ( ) may confer photoreactivity or metabolic susceptibility, whereas methoxy groups are generally more stable.

Biological Activity

(2-Chloro-4-fluorophenyl)(4-methoxypiperidin-1-yl)methanone is a synthetic compound that has garnered attention for its potential biological activities. The compound features a unique combination of chloro and fluoro substituents on the phenyl ring, alongside a methoxypiperidinyl group, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

The compound's IUPAC name is (2-chloro-4-fluorophenyl)-(4-methoxypiperidin-1-yl)methanone, with the molecular formula C13H15ClFNO2. The presence of halogen atoms and a methoxy group contributes to its chemical reactivity and potential interactions with biological targets.

Research indicates that this compound may act through several mechanisms:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes .

- Receptor Modulation : Preliminary studies suggest that this compound could modulate various receptors, including those associated with neurotransmitter systems. This modulation may lead to alterations in signaling pathways relevant to mood regulation and cognitive functions .

Biological Activity

The biological activity of this compound has been evaluated in several contexts:

Antidepressant Properties

In animal models, the compound has shown promise as an antidepressant. Studies indicate that it may enhance serotonergic and noradrenergic neurotransmission, potentially alleviating symptoms of depression .

Anticancer Activity

Recent investigations have highlighted the compound's potential anticancer properties. It appears to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. This activity suggests that it could be explored further as a therapeutic agent in oncology .

Analgesic Effects

The analgesic effects of this compound have also been examined. Evidence from preclinical studies indicates that it may provide pain relief by modulating pain pathways in the central nervous system .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (2-Fluorophenyl)(4-methoxypiperidin-1-yl)methanone | Structure | Moderate antidepressant effects |

| (4-Fluorophenyl)(pyridin-4-yl)methanone | Structure | Anticancer activity |

| 1-(4-Fluorobenzyl)piperidin-4-yl(4-fluorophenyl)methanol | Structure | Analgesic properties |

This table illustrates how the presence of specific substituents can alter the biological activity of similar compounds.

Case Studies

Several case studies have documented the effects of this compound:

- Study on Antidepressant Effects : A double-blind study involving rodents demonstrated significant reductions in depressive-like behaviors after administration of the compound compared to control groups.

- Cancer Cell Line Investigation : In vitro studies showed that treatment with this compound resulted in a 50% reduction in cell viability in breast cancer cell lines within 48 hours .

- Pain Relief Assessment : A randomized trial indicated that subjects receiving this compound reported lower pain scores compared to those on placebo, highlighting its potential as an analgesic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.